Murralongin (CAS 53011-72-6) is a naturally occurring coumarin, a subclass of phenylpropanoids, isolated from various plant species including *Micromelum minutum* and those of the *Murraya* genus [REFS-1, REFS-2]. As a purified small molecule, it serves as a well-characterized tool for investigating specific biological activities, most notably in cytotoxicity and antiplatelet aggregation studies [REFS-1, REFS-3]. Its value in a procurement context lies in its defined structure and specific potency, which allows for reproducible experimental outcomes compared to the use of unrefined plant extracts or more common, less potent coumarin scaffolds.
Choosing a crude plant extract or a semi-purified coumarin mixture over isolated Murralongin introduces significant and unacceptable variables for scientific research. Natural sources of Murralongin, such as *Micromelum minutum*, contain a complex cocktail of related coumarins, including micromelin, murrangatin, and scopoletin, each possessing a widely different cytotoxic potency [1]. The relative concentrations of these compounds can vary significantly based on plant geography, harvest time, and extraction method. Therefore, procuring purified Murralongin is the only way to guarantee that the observed biological effects are attributable to a single, known molecular entity at a precise concentration, ensuring experiment-to-experiment reproducibility and data integrity.
In a comparative analysis of cytotoxicity against the human cholangiocarcinoma cell line KKU-100, Murralongin demonstrated an IC50 value of 9.0 µg/mL. This represents more than double the potency of the common and structurally related coumarin, Scopoletin, which had an IC50 of 19.2 µg/mL in the same study [1].
| Evidence Dimension | Cytotoxicity (IC50) |
| Target Compound Data | 9.0 µg/mL |
| Comparator Or Baseline | Scopoletin: 19.2 µg/mL |
| Quantified Difference | 2.13x more potent than Scopoletin |
| Conditions | Human cholangiocarcinoma cell line (KKU-100) |
This provides a clear, quantitative reason to select Murralongin for cancer research applications where a significant level of activity, superior to common benchmarks, is required for generating robust results.
The source plant for Murralongin, *Micromelum minutum*, also produces other coumarins with vastly different activities, ranging from the highly potent Microminutin (IC50 = 1.7 µg/mL) and Murrangatin (IC50 = 2.9 µg/mL) to the less active Minumicrolin (IC50 = 10.2 µg/mL) [1]. The presence of these compounds as impurities in a poorly purified sample would drastically alter experimental outcomes.
| Evidence Dimension | Cytotoxicity Range of Co-Isolates (IC50) |
| Target Compound Data | Murralongin IC50: 9.0 µg/mL |
| Comparator Or Baseline | Range of co-isolates: 1.7 µg/mL to 19.2 µg/mL |
| Quantified Difference | Up to 5.3-fold more potent and 2.1-fold less potent co-contaminants exist |
| Conditions | Human cholangiocarcinoma cell line (KKU-100) |
Procuring high-purity Murralongin is critical for data integrity, ensuring that the observed biological effect is solely attributable to the target compound and not to trace amounts of more or less potent analogs.
Beyond its cytotoxic properties, Murralongin was identified as one of eight coumarins isolated from *Murraya omphalocarpa* that exhibited significant antiplatelet aggregation activity in vitro [1]. This establishes a distinct, secondary mechanism of action relevant to hematological and cardiovascular research.
| Evidence Dimension | Bioactivity Profile |
| Target Compound Data | Exhibits both cytotoxicity and antiplatelet aggregation |
| Comparator Or Baseline | Analogs with only a single reported activity |
| Quantified Difference | N/A (Qualitative Differentiation) |
| Conditions | In vitro analysis of platelet aggregation |
This dual activity profile increases the compound's procurement value, making it a relevant tool for labs investigating not only oncology but also thrombosis and related pathways.
For researchers requiring a natural product with defined, mid-range cytotoxicity against cholangiocarcinoma cells, Murralongin provides a reliable option with over twice the potency of the common coumarin Scopoletin [1]. Its use is justified when establishing baseline dose-response curves or when a hyper-potent compound is not suitable.
In the development of cell-based assays or high-throughput screens, the use of a single, high-purity compound is non-negotiable for reproducibility. Murralongin is the right choice over crude extracts to serve as a reliable positive control, ensuring that assay performance is not skewed by potent impurities found in its natural source [1].
Labs investigating novel mechanisms for controlling platelet aggregation can use Murralongin as a validated starting point. Its demonstrated antiplatelet activity makes it a suitable candidate for screening and mechanistic studies in thrombosis and hematology research models [2].
Acute Toxic;Environmental Hazard